molecular formula C7H7BrN2O B078859 N-(3-bromopyridin-4-yl)acetamide CAS No. 13535-03-0

N-(3-bromopyridin-4-yl)acetamide

Cat. No.: B078859
CAS No.: 13535-03-0
M. Wt: 215.05 g/mol
InChI Key: LLVBYEXIVJEZSD-UHFFFAOYSA-N
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Description

N-(3-bromopyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol It is an amide derivative of pyridine, where a bromine atom is substituted at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromopyridin-4-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-aminopyridine with acetic anhydride under mild conditions. The reaction typically takes place in an organic solvent such as toluene or ethyl acetate, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-bromopyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(3-bromopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-3-yl)acetamide
  • N-(pyridin-2-yl)acetamide
  • 3-bromoimidazo[1,2-a]pyridine

Uniqueness

N-(3-bromopyridin-4-yl)acetamide is unique due to the specific position of the bromine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Biological Activity

N-(3-bromopyridin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_8H_8BrN_2O
  • Molecular Weight : 230.06 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the pyridine ring contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases, particularly phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases are involved in various cellular signaling pathways that regulate metabolism, stress responses, and immune functions. Inhibiting these kinases can lead to significant therapeutic effects in diseases such as cancer and diabetes .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of this compound can enhance its potency and selectivity towards PI5P4K isoforms. For instance, alterations in the bromine substitution or the acetamide group can lead to variations in inhibitory activity .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceActivity AssessedIC50 (μM)Comments
PI5P4K α Inhibition0.270Most potent reported pan-inhibitor
PI5P4K β Inhibition1.69Selective towards β isoform
Antiproliferative ActivityVariesEffective against various cancer cell lines

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was found to exhibit significant antiproliferative effects on several cancer cell lines. The compound demonstrated an IC50 value of approximately 0.270 μM against PI5P4K α, indicating its potential as a therapeutic agent in oncology. The study highlighted the importance of targeting lipid kinases in cancer treatment .

Case Study 2: Diabetes Research

Another investigation focused on the role of this compound in metabolic regulation. The compound was shown to modulate insulin signaling pathways by inhibiting PI5P4K activity, which is linked to improved glucose metabolism in diabetic models. This suggests a dual role in both cancer therapy and metabolic disease management .

Properties

IUPAC Name

N-(3-bromopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBYEXIVJEZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449268
Record name N-(3-bromopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-03-0
Record name N-(3-bromopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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